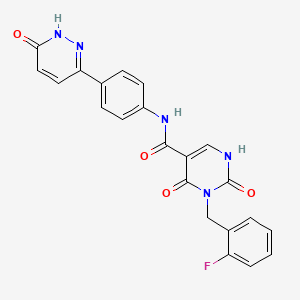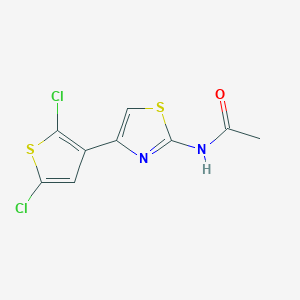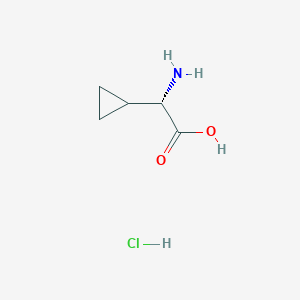![molecular formula C16H13BrFN3OS2 B2373121 (5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-25-0](/img/structure/B2373121.png)
(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C16H13BrFN3OS2. It contains an aromatic thiophene ring which is brominated, and a piperazine ring attached to a fluorobenzo[d]thiazole. Detailed structural analysis would require techniques like X-ray crystallography, NMR, or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature given its molecular weight. Its solubility would depend on the solvent, with higher solubility expected in polar solvents due to the presence of polar functional groups .科学的研究の応用
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
The compound is part of a class of biologically active amines involved in the central and peripheral nervous system. Specifically, it is related to the dopamine D2 receptors (D2Rs), where antagonists and partial agonists are used for treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity comprises four main areas: aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. A comprehensive review underlines the importance of this class of compounds in therapeutic interventions for the mentioned disorders, highlighting the dopaminergic pathway's crucial role in these pathologies. Moreover, it emphasizes the structure, function, and pharmacology of novel D2R ligands, which have been developed recently, belonging to the 1,4‐disubstituted aromatic cyclic amine group (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).
DNA Minor Groove Binder Analogues
The chemical structure of (5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone shares similarities with Hoechst 33258, a well-known minor groove binder. Hoechst 33258 and its analogues are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are extensively used as fluorescent DNA stains due to their easy access into cells and find applications in various biological fields such as chromosome and nuclear staining, analysis of nuclear DNA content values, and plant cell biology. Furthermore, Hoechst analogues have potential uses as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Quinazoline Derivatives in Medicinal Chemistry
The compound of interest is related to quinazoline derivatives, an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been extensively studied for specific biological activities and have inspired researchers to introduce many bioactive moieties to the quinazolinone nucleus to create new potential medicinal agents. The quinazoline-4(3H)-ones and their derivatives show promise in antibacterial activities, presenting a versatile lead molecule for potential medicinal applications. The review discussed in this context emphasizes the importance of further exploration of quinazoline derivatives to counter antibiotic resistance, highlighting the challenges of solubility and bioavailability in drug development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
作用機序
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Mode of Action
Similar compounds have been shown to inhibit quorum sensing without being antibiotic . This suggests that the compound may interact with its targets to disrupt bacterial communication, thereby inhibiting their ability to coordinate harmful behaviors .
Biochemical Pathways
Given its potential role as a quorum sensing inhibitor, it may affect pathways related to bacterial communication, biofilm formation, and virulence production .
Result of Action
If it acts as a quorum sensing inhibitor, it could potentially disrupt bacterial communication, thereby inhibiting biofilm formation and virulence production .
特性
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWCWMNECIEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
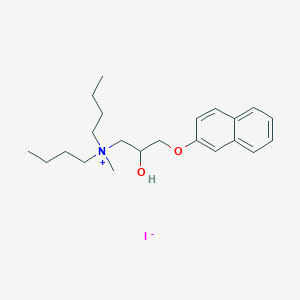
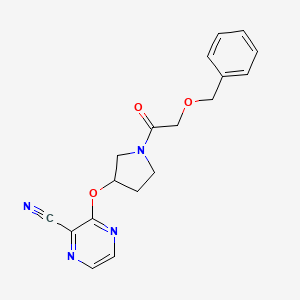
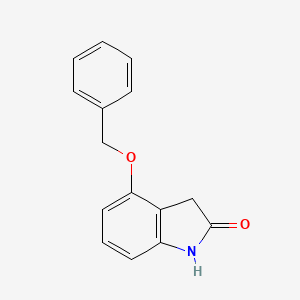
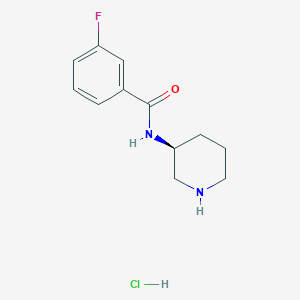
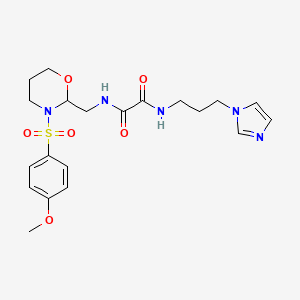
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)
![6-ethyl-5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373054.png)
